sodium;2-tetradecyloxirane-2-carboxylate;dihydrate
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Overview
Description
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate is a chemical compound with the molecular formula C₁₆H₂₈NaO₅·2H₂O. It is a sodium salt of a carboxylate with an oxirane ring, commonly used in various scientific and industrial applications. This compound is known for its unique structural properties and reactivity, making it a subject of interest in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-tetradecyloxirane-2-carboxylate;dihydrate typically involves the reaction of tetradecyloxirane with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetradecyloxirane+NaOH+H2O→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of mechanochemical synthesis has also been explored, which involves the grinding of reactants in the absence of solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The sodium ion can be replaced by other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ion exchange resins or other metal salts can facilitate substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of new metal carboxylates.
Scientific Research Applications
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of sodium;2-tetradecyloxirane-2-carboxylate;dihydrate involves its interaction with biological membranes and proteins. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with amino acids in proteins. This interaction can disrupt cellular processes and inhibit microbial growth. The carboxylate group can also chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar structure but different chain length.
Sodium laurate: A carboxylate with a similar functional group but lacking the oxirane ring.
Uniqueness
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate is unique due to the presence of both the oxirane ring and the carboxylate group. This combination imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
79069-97-9 |
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Molecular Formula |
C17H35NaO5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;2-tetradecyloxirane-2-carboxylate;dihydrate |
InChI |
InChI=1S/C17H32O3.Na.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19;;;/h2-15H2,1H3,(H,18,19);;2*1H2/q;+1;;/p-1 |
InChI Key |
KFSQDUBDCZTCRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
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